molecular formula C18H15Cl2NO B1360486 (2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-70-7

(2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1360486
CAS RN: 898763-70-7
M. Wt: 332.2 g/mol
InChI Key: YBTVWKMREPUAKT-UHFFFAOYSA-N
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Description

The compound “(2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a pyrrole derivative with a phenyl derivative . For example, the Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a pyrrole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. The presence of the pyrrole ring and phenyl groups in the molecule suggests that it could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the current literature .

Scientific Research Applications

Synthesis and Structural Analysis

  • A variety of N-phenylpyrazolyl aryl methanone derivatives, including compounds with structures related to the chemical , have been synthesized for their potential herbicidal and insecticidal activities (Wang et al., 2015).

Biological Activity and Applications

  • Compounds similar in structure have been investigated for their in vivo anti-inflammatory and in vitro antibacterial activities, showing promise in these areas (Ravula et al., 2016).
  • Another study highlights the antimicrobial activity of related compounds, underscoring their potential in combating bacterial and fungal infections (Sivakumar et al., 2021).

Novel Synthesis Methods

  • Innovative synthetic methods for pyrrole derivatives, which may include the chemical , have been developed. These methods are more environmentally friendly and yield higher results compared to traditional methods (Kaur & Kumar, 2018).

Molecular Structure and Docking Studies

  • Molecular docking studies and structural analyses of related compounds indicate potential benefits as molecular templates for anti-inflammatory activity (C. Sivakumar et al., 2021).

Anticancer and Antimicrobial Agents

  • Some derivatives have been investigated for their anticancer activity, showing potential against various cancer cell lines, as well as for their antimicrobial properties (Katariya et al., 2021).

Antiviral Activity

  • Research on N1-nicotinoyl-3-(4-hydroxy-3-methyl phenyl)-5-(substituted phenyl)-2-pyrazolines, structurally related compounds, shows in vitro anti-viral activity, particularly with electron withdrawing group substituted analogs (Ali et al., 2007).

properties

IUPAC Name

(2,3-dichlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO/c19-16-9-5-8-15(17(16)20)18(22)14-7-2-1-6-13(14)12-21-10-3-4-11-21/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTVWKMREPUAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643950
Record name (2,3-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898763-70-7
Record name (2,3-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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